molecular formula C16H16N2O4S B2800169 4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 922623-72-1

4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2800169
CAS RN: 922623-72-1
M. Wt: 332.37
InChI Key: WLPSAHNUFPBNFD-UHFFFAOYSA-N
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Description

“4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (NO2) attached to a methoxy group (OCH3), and an ethylsulfanyl group (C2H5S). These functional groups could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and ethylsulfanyl groups would likely be attached to the same benzene ring, with the nitro and methoxy groups attached to a second benzene ring connected via a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the benzene ring to which it’s attached more susceptible to electrophilic attack. The benzamide group could potentially undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar nitro and methoxy groups and the nonpolar ethylsulfanyl and benzamide groups .

Scientific Research Applications

Corrosion Inhibition

4-Ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide and its derivatives have been studied for their corrosion inhibition properties. A study focusing on N-Phenyl-benzamide derivatives, including those with methoxy (OCH3) and nitro (NO2) substituents, revealed that these compounds effectively inhibit mild steel corrosion in acidic environments. Methoxy substituents enhance inhibition efficiency, and the compounds exhibit spontaneous and strong adsorption at metal/electrolyte interfaces, obeying the Langmuir adsorption isotherm. These findings suggest potential applications in protecting metals from corrosive processes (Mishra et al., 2018).

Synthesis of Medical Compounds

This class of compounds is also integral in synthesizing various medical drugs. For example, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in preparing cardiotonic drugs Sulmazole and Isomazole, has been described. Two alternative synthesis approaches offer yields of 17% and 37%, respectively, demonstrating the compound's significance in pharmaceutical manufacturing (Lomov, 2019).

Pharmacological Properties

Benzamide derivatives, including those with 2-methoxy and 4-nitrophenyl groups, have been explored for their pharmacological properties. Some studies have focused on evaluating these compounds as selective serotonin 4 receptor agonists, with potential implications in treating gastrointestinal disorders. These compounds have shown promising results in accelerating gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).

Anticancer Activity

The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives have also been a focus. Studies have shown that compounds containing methoxy and nitro groups in the benzamide moiety exhibit moderate to good activity against various human cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Mohan et al., 2021).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, this could be due to interactions with proteins or other molecules in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and any biological activity it might have .

properties

IUPAC Name

4-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-10-12(18(20)21)6-9-15(14)22-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPSAHNUFPBNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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